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  • Product: 2-Methylamino-1-phenylbutane
  • CAS: 84952-60-3

Core Science & Biosynthesis

Foundational

in vitro metabolic pathways of 2-methylamino-1-phenylbutane

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 2-Methylamino-1-phenylbutane Introduction 2-Methylamino-1-phenylbutane is a phenethylamine derivative, a class of compounds with significant pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 2-Methylamino-1-phenylbutane

Introduction

2-Methylamino-1-phenylbutane is a phenethylamine derivative, a class of compounds with significant pharmacological interest. Understanding the metabolic fate of such molecules is a cornerstone of drug development and toxicological assessment. This guide provides a comprehensive overview of the predicted , the enzymatic systems involved, and detailed experimental protocols for their elucidation. The methodologies described herein are grounded in established principles of drug metabolism and are designed to provide researchers with a robust framework for their investigations.

The liver is the primary site of drug metabolism, where a plethora of enzymes work to transform xenobiotics into more water-soluble, and thus more readily excretable, compounds.[1][2] In vitro models, particularly human liver microsomes (HLM), offer a reliable and high-throughput method to study these metabolic transformations in a controlled environment.[1][3]

Predicted Metabolic Pathways of 2-Methylamino-1-phenylbutane

Based on its chemical structure and the known metabolic pathways of similar phenethylamine compounds, 2-methylamino-1-phenylbutane is expected to undergo extensive Phase I and subsequent Phase II metabolism.[4][5]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 2-methylamino-1-phenylbutane, oxidative pathways mediated by Cytochrome P450 (CYP) enzymes are predicted to be dominant.[6][7]

The primary predicted Phase I metabolic reactions are:

  • N-demethylation: The removal of the methyl group from the secondary amine is a common metabolic route for N-methylamines, leading to the formation of the primary amine metabolite, 1-amino-1-phenylbutane.[4][8]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, likely at the para-position, is a frequent metabolic transformation for compounds containing an aromatic moiety.[5][9][10]

  • Benzylic Hydroxylation: Hydroxylation can occur at the carbon atom adjacent to the phenyl group (the benzylic position).

  • α-Carbon Hydroxylation: Hydroxylation at the carbon atom bearing the amino group can lead to an unstable intermediate that may undergo further reactions.[11]

  • N-oxidation: The nitrogen atom of the amino group can be oxidized.[4]

Phase I Metabolism of 2-Methylamino-1-phenylbutane 2-Methylamino-1-phenylbutane 2-Methylamino-1-phenylbutane N-demethyl-metabolite N-demethyl-metabolite 2-Methylamino-1-phenylbutane->N-demethyl-metabolite N-demethylation Aromatic-hydroxylated metabolite Aromatic-hydroxylated metabolite 2-Methylamino-1-phenylbutane->Aromatic-hydroxylated metabolite Aromatic Hydroxylation Benzylic-hydroxylated metabolite Benzylic-hydroxylated metabolite 2-Methylamino-1-phenylbutane->Benzylic-hydroxylated metabolite Benzylic Hydroxylation N-oxide metabolite N-oxide metabolite 2-Methylamino-1-phenylbutane->N-oxide metabolite N-oxidation

Caption: Predicted Phase I metabolic pathways of 2-methylamino-1-phenylbutane.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[1][12]

Key Enzymes in Metabolism

Cytochrome P450 (CYP) Superfamily

The CYP enzymes are a large family of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of drugs.[6][13] The specific CYP isoforms involved in the metabolism of 2-methylamino-1-phenylbutane can be identified through reaction phenotyping studies. Based on the metabolism of structurally related compounds, the following CYP isoforms are likely to play a significant role:

  • CYP3A4: The most abundant CYP isoform in the human liver, responsible for the metabolism of over 50% of clinically used drugs.[13]

  • CYP2D6: Another major CYP isoform involved in the metabolism of many centrally acting drugs.

  • CYP1A2, CYP2C9, and CYP2C19: These isoforms may also contribute to the overall metabolism of the compound.[13]

UDP-Glucuronosyltransferases (UGTs)

UGTs are the key enzymes in Phase II glucuronidation reactions. They are located in the endoplasmic reticulum of liver cells and other tissues.[3]

Experimental Workflow for In Vitro Metabolism Studies

A systematic approach is crucial for accurately characterizing the in vitro metabolic profile of a compound. The following workflow outlines the key steps from initial screening to metabolite identification.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Incubation_Setup Set up Incubation Reaction with HLM and Compound Compound_Stock->Incubation_Setup HLM_Thawing Thaw Human Liver Microsomes (HLM) HLM_Thawing->Incubation_Setup Cofactor_Prep Prepare NADPH Regenerating System Reaction_Initiation Initiate Reaction with NADPH Cofactor_Prep->Reaction_Initiation Incubation_Setup->Reaction_Initiation Time_Points Incubate at 37°C and Sample at Time Points Reaction_Initiation->Time_Points Reaction_Quenching Quench Reaction with Organic Solvent Time_Points->Reaction_Quenching Protein_Precipitation Protein Precipitation and Centrifugation Reaction_Quenching->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing and Metabolite Identification LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for in vitro metabolism studies using HLM.

Detailed Experimental Protocols

Human Liver Microsomal (HLM) Incubation Assay for Metabolite Identification

This protocol is designed to identify the metabolites of 2-methylamino-1-phenylbutane formed in human liver microsomes.

Materials:

  • 2-Methylamino-1-phenylbutane

  • Pooled Human Liver Microsomes (HLM)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation:

    • Prepare a stock solution of 2-methylamino-1-phenylbutane in a suitable solvent (e.g., DMSO or acetonitrile).

    • On ice, thaw the pooled HLM. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted HLM and the test compound. Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

    • Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).

    • Include negative control incubations without the NADPH regenerating system to account for non-enzymatic degradation.[2]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.[2]

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[2]

CYP450 Reaction Phenotyping using Chemical Inhibitors

This protocol helps to identify the specific CYP isoforms responsible for the metabolism of 2-methylamino-1-phenylbutane.

Materials:

  • Same as the HLM incubation assay.

  • Specific CYP isoform inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2).[1]

Procedure:

  • Preparation:

    • Follow the same preparation steps as the HLM incubation assay.

  • Incubation with Inhibitors:

    • In separate wells, pre-incubate the HLM and the test compound with a specific CYP inhibitor for a short period (e.g., 10-15 minutes) at 37°C before initiating the reaction with NADPH.[1]

    • Include a control incubation without any inhibitor.

  • Reaction, Termination, and Analysis:

    • Follow the same steps for reaction initiation, termination, and sample preparation as the HLM incubation assay.

    • Analyze the samples by LC-MS/MS and compare the formation of metabolites in the presence and absence of each inhibitor. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation.

Data Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[14][15][16][17]

  • Metabolite Detection: An initial full scan mass spectrometry experiment is performed to detect potential metabolites. These will typically have mass-to-charge ratios (m/z) corresponding to the parent compound plus the mass of the added functional group (e.g., +16 for hydroxylation, -14 for N-demethylation).

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. The fragmentation pattern provides structural information that can be used to confirm the identity and site of metabolism.

  • Quantification: For quantitative analysis, a standard curve of the parent compound and, if available, synthesized metabolite standards should be used.[18]

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from the described experiments.

MetaboliteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)% Inhibition by Ketoconazole (CYP3A4)% Inhibition by Quinidine (CYP2D6)
2-Methylamino-1-phenylbutane 5.2164.1119.1N/AN/A
N-demethyl-metabolite 4.8150.1105.175%15%
Aromatic-hydroxylated metabolite 4.5180.1135.120%65%
Benzylic-hydroxylated metabolite 4.3180.1119.155%30%

Conclusion

This technical guide provides a comprehensive framework for investigating the . By leveraging established methodologies using human liver microsomes and advanced analytical techniques like LC-MS/MS, researchers can effectively identify the major metabolites and the key enzymes involved in their formation. This knowledge is critical for predicting the pharmacokinetic profile, potential drug-drug interactions, and overall safety of this compound. The provided protocols and workflows offer a solid foundation for initiating and conducting robust in vitro drug metabolism studies.

References

  • Separation Science. (2026, January 12).
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • PMC. (n.d.).
  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Unknown. (n.d.).
  • PMC. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
  • Thermo Fisher Scientific - US. (n.d.). LC-MS Metabolomics Analysis.
  • PMC. (n.d.). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism.
  • ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Unknown. (n.d.).
  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • Unknown. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS.
  • Unknown. (n.d.). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs.
  • Uralets, V., et al. (2014, March 15). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. PubMed.
  • MDPI. (2023, March 14).
  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PMC. (n.d.). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex.
  • MDPI. (2021, March 29).
  • FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.
  • Unknown. (n.d.).
  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.). Analytical techniques for the detection of novel psychoactive substances and their metabolites | Request PDF.
  • Unknown. (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical....
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • PMC. (n.d.). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine.
  • PMC. (n.d.). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse.
  • PathBank. (2025, April 17).
  • Semantic Scholar. (2017, April 13).
  • PMC. (n.d.). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline.
  • PMC. (n.d.). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose.
  • PubMed. (2014, June 15). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug.
  • ResearchGate. (2016, April 19). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues.

Sources

Exploratory

Structural Characterization of 2-Methylamino-1-Phenylbutane Metabolites: An Advanced LC-HRMS/MS Methodology

Executive Rationale 2-Methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine or α-ethyl-N-methylphenethylamine) is a synthetic phenethylamine and methamphetamine analog. Historically identified as an ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

2-Methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine or α-ethyl-N-methylphenethylamine) is a synthetic phenethylamine and methamphetamine analog. Historically identified as an active, undeclared adulterant in commercial sports dietary supplements (such as "CRAZE"), it acts as a potent central nervous system stimulant[1],[2].

Due to its rapid hepatic clearance, the parent compound has a narrow detection window in biological matrices. Consequently, identifying its long-term urinary metabolites is a critical mandate for forensic toxicology and anti-doping laboratories[3]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical reporting. Here, we will dissect the causality behind the experimental workflows, the mechanics of structural elucidation using High-Resolution Mass Spectrometry (HRMS)[4], and establish self-validating protocols that ensure absolute analytical confidence.

Experimental Workflow & Causality

To structurally characterize unknown metabolites, we must isolate Phase I and Phase II biotransformations without the confounding variables of whole-system biology.

Workflow N1 In Vitro HLM Incubation N2 Enzymatic Hydrolysis N1->N2 N3 Mixed-Mode SPE Extraction N2->N3 N4 LC-HRMS/MS Acquisition N3->N4 N5 Fragment Elucidation N4->N5

Experimental workflow for metabolite generation and LC-HRMS characterization.

Protocol 1: In Vitro Human Liver Microsome (HLM) Incubation

The Causality: We utilize HLMs rather than whole hepatocytes to map specific Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) pathways. HLMs strip away active cellular transport mechanisms, allowing us to drive the reaction kinetics purely via substrate and cofactor concentration. The Self-Validating System: To ensure this protocol is self-validating, two critical controls are run in parallel: a zero-minute quench (negative control) and an Amphetamine-d5 spiked matrix (internal standard). The zero-minute quench proves that all detected metabolites are enzymatically generated rather than artifacts of thermal degradation. The Amphetamine-d5 standard validates extraction recovery and normalizes ionization efficiency across the analytical run.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1 mM NADPH (to drive Phase I CYP oxidations) and 2 mM UDPGA with alamethicin (to permeabilize microsomes and drive Phase II glucuronidation).

  • Incubation: Spike 10 µM of 2-methylamino-1-phenylbutane[5] into the mixture. Incubate at 37°C in a shaking water bath for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL Amphetamine-d5. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

Protocol 2: Enzymatic Hydrolysis and Mixed-Mode SPE

The Causality: Phase II metabolism conjugates bulky, highly polar glucuronic acid moieties to the Phase I hydroxylated metabolites, facilitating renal excretion. Direct LC-MS analysis of intact glucuronides suffers from poor sensitivity due to extensive signal dispersion. By employing enzymatic hydrolysis with β-glucuronidase prior to extraction, we cleave these conjugates, collapsing the metabolic signal back into the primary Phase I aglycones and massively increasing the signal-to-noise ratio. Furthermore, Mixed-Mode Strong Cation Exchange (MCX) SPE is utilized because the metabolites possess a secondary or primary amine (pKa ~9.5-10.0). Acidifying the sample protonates these amines, allowing robust ionic binding to the SPE sorbent while neutral lipids are washed away.

Step-by-Step Methodology:

  • Hydrolysis: Add 50 µL of β-glucuronidase (from E. coli) to the supernatant. Incubate at 50°C for 1 hour.

  • Conditioning: Condition the MCX SPE cartridge with 2 mL methanol, followed by 2 mL of 2% formic acid in water.

  • Loading: Adjust the sample pH to 3.0 using formic acid and load onto the cartridge.

  • Washing: Wash with 2 mL of 2% formic acid, followed by 2 mL of 100% methanol to remove neutral and acidic interferences.

  • Elution: Elute the basic metabolites using 2 mL of 5% ammonium hydroxide in methanol (shifting pH above the pKa to neutralize the amine and disrupt ionic binding). Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

Structural Elucidation & Fragmentation Mechanics

High-Resolution Mass Spectrometry (HRMS) using a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap system is mandatory for this analysis[4]. Isobaric interferences—such as distinguishing between aromatic and aliphatic hydroxylation—require sub-ppm mass accuracy and highly specific Collision-Induced Dissociation (CID) fragmentation patterns.

Mechanistic Fragmentation Analysis

Under CID, the protonated parent compound ([M+H]+ m/z 164.1439) undergoes a thermodynamically favored α-cleavage . The C(α)-C(β) bond breaks, expelling a neutral benzyl radical (91.0548 Da) to yield a highly stable iminium base peak at m/z 72.0814 (C4H10N+).

  • M1 (N-Demethylation): The loss of the methyl group shifts the precursor to m/z 150.1283. Upon α-cleavage, the resulting iminium ion appears at m/z 58.0657. The exact -14.0157 Da mass shift between the parent and M1 base peaks definitively localizes the biotransformation to the amine headgroup.

  • M2 (Aromatic Hydroxylation): The precursor shifts to m/z 180.1388. Because the oxidation occurs on the phenyl ring, the α-cleavage expels a hydroxybenzyl radical (107.0497 Da). The iminium base peak remains unchanged at m/z 72.0814, but a diagnostic hydroxy-tropylium ion emerges at m/z 107.0497, confirming ring oxidation.

  • M3 (Aliphatic Hydroxylation): If hydroxylation occurs on the ethyl chain, the precursor is also m/z 180.1388 (isobaric to M2). However, the oxygen is retained on the aliphatic chain during α-cleavage, shifting the iminium fragment from 72.0814 to m/z 88.0763 (C4H10NO+). This exact mass difference is the only way to structurally resolve M2 from M3 without NMR.

Pathway Parent 2-Methylamino-1-phenylbutane (m/z 164.1439) M1 2-Amino-1-phenylbutane (N-Demethylation, m/z 150.1283) Parent->M1 CYP2D6 / CYP3A4 M2 4-Hydroxy-2-methylamino- 1-phenylbutane (Aryl Hydroxylation, m/z 180.1388) Parent->M2 CYP2D6 M3 2-Methylamino-1-phenylbutan-X-ol (Alkyl Hydroxylation, m/z 180.1388) Parent->M3 CYP P450 M4 Glucuronide Conjugates (Phase II, m/z 356.1713) M2->M4 UGTs M3->M4 UGTs

Primary Phase I and Phase II metabolic pathways of 2-methylamino-1-phenylbutane.

Quantitative Data Summary

To ensure the LC-HRMS acquisition is self-validating, a solvent blank is injected immediately following the highest calibration standard and between every biological sample. This verifies the absence of column carryover, ensuring that the trace-level metabolite detections summarized below are true physiological representations.

Metabolite CodeBiotransformationNeutral FormulaTheoretical[M+H]+Mass Error (ppm)Diagnostic MS/MS Fragments (m/z)
Parent NoneC11H17N164.1439< 2.072.0814, 134.0969, 91.0548
M1 N-DemethylationC10H15N150.1283< 2.058.0657, 133.0891, 91.0548
M2 Aryl HydroxylationC11H17NO180.1388< 2.072.0814, 107.0497, 162.1283
M3 Alkyl HydroxylationC11H17NO180.1388< 2.088.0763, 91.0548, 162.1283
M4 Glucuronidation (M2/M3)C17H25NO7356.1713< 3.0180.1388, 72.0814

Conclusion

The structural characterization of 2-methylamino-1-phenylbutane metabolites relies on the precise manipulation of sample chemistry (pKa-driven SPE) and the thermodynamic predictability of gas-phase ion fragmentation (α-cleavage). By tracking the exact mass defect of the iminium and tropylium product ions, laboratories can definitively map the biotransformation pathways of this stimulant, providing robust, legally defensible data for forensic and anti-doping investigations.

References

  • [1] Cayman Chemical. "2-Methylamino-1-phenylbutane (hydrochloride) Product Information." Cayman Chemical. URL:

  • [5] National Center for Biotechnology Information. "2-Methylamino-1-phenylbutane | C11H17N | CID 551747." PubChem. URL:

  • [4] Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." CORE. URL:

  • [3] Wójtowicz, M. et al. "Systematic review of undeclared prohibited substances and pharmacological adulterants in dietary supplements: prevalence, detection, and risks in sport." Frontiers in Sports and Active Living. URL:

  • [2] Walpurgis, K. et al. "Undeclared Doping Substances are Highly Prevalent in Commercial Sports Nutrition Supplements." PubMed Central (PMC). URL:

Sources

Foundational

Pharmacodynamics of 2-Methylamino-1-phenylbutane: Monoamine Transporter Binding Affinity and Mechanistic Profiling

Executive Summary The compound 2-methylamino-1-phenylbutane (a substituted phenethylamine) and its widely studied β-keto derivative, buphedrone (α-methylamino-butyrophenone), represent a critical class of synthetic psych...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methylamino-1-phenylbutane (a substituted phenethylamine) and its widely studied β-keto derivative, buphedrone (α-methylamino-butyrophenone), represent a critical class of synthetic psychostimulants[1]. In neuropharmacology, understanding the binding affinity of these compounds at the human monoamine transporters—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—is essential for predicting their psychotropic efficacy, abuse liability, and neurotoxicological profiles.

This technical guide provides an in-depth analysis of the monoamine transporter binding affinities, structural-activity relationships (SAR), and the distinct mechanistic causality (inhibitor vs. substrate-releaser dynamics) of the 2-methylamino-1-phenylbutane scaffold[2].

Structural Pharmacology & SAR Context

The core phenethylamine backbone of 2-methylamino-1-phenylbutane dictates its baseline interaction with monoamine transporters. However, the presence or absence of a β-keto group fundamentally shifts its selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) analyses demonstrate that non-β-keto amphetamines generally exhibit balanced affinity across DAT and SERT. The introduction of the β-keto moiety (forming buphedrone) acts as a structural switch, drastically reducing SERT affinity while enhancing DAT and NET inhibitory properties[2],[3]. Consequently, the β-keto derivative is classified as a highly selective catecholamine transporter inhibitor, mirroring the dopaminergic selectivity of methamphetamine rather than the serotonergic profile of MDMA[2].

Quantitative Binding Affinity Profile

Empirical data derived from in vitro radioligand assays on transfected Human Embryonic Kidney (HEK-293) cells provides a precise quantitative profile of the compound's binding affinities. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) for the β-keto derivative of 2-methylamino-1-phenylbutane[4].

Transporter IC50​ (μM)95% Confidence IntervalSelectivity RatioMechanistic Action
NET 0.650.51 – 0.81-Inhibitor + Substrate-Releaser
DAT 4.243.3 – 5.5DAT/SERT > 10Pure Reuptake Inhibitor
SERT 70.02.0 – 2700-Negligible Affinity

Causality of the DAT/SERT Ratio: The DAT/SERT inhibition ratio is a critical predictive metric for abuse potential. Calculated as (1/DATIC50​):(1/SERTIC50​) , the ratio for this scaffold exceeds 10[2],[4]. A ratio >10 indicates profound dopaminergic selectivity over serotonergic activity. Because DAT blockade drives the accumulation of dopamine in the nucleus accumbens (the brain's primary reward center), compounds with this profile possess high abuse liability and potent locomotor stimulant effects[3].

Mechanistic Dynamics: Inhibitor vs. Substrate-Releaser

The interaction of 2-methylamino-1-phenylbutane derivatives with monoamine transporters is not uniform across all targets; it exhibits a hybrid mechanistic dynamic[2].

  • At DAT (Pure Inhibition): The compound binds to the orthosteric site of the dopamine transporter, locking it in an outward-facing conformation. It acts as a pure reuptake inhibitor, preventing the clearance of dopamine from the synaptic cleft without being translocated into the presynaptic neuron[2].

  • At NET (Substrate-Releaser): Conversely, at the norepinephrine transporter, the compound acts as a substrate. It is translocated into the intracellular space, forcing NET to operate in reverse, thereby actively promoting the efflux (release) of endogenous norepinephrine[2].

  • At SERT (Negligible Interaction): The IC50​ of 70.0 μM indicates that the compound lacks the necessary steric alignment to effectively bind SERT, resulting in an absence of empathogenic, serotonin-mediated effects[4].

G cluster_0 Presynaptic Terminal DA_NE_Pool Intracellular DA / NE DAT DAT (Dopamine Transporter) IC50: 4.24 μM DA_NE_Pool->DAT Endogenous Release NET NET (Norepinephrine Transporter) IC50: 0.65 μM DA_NE_Pool->NET Endogenous Release Ligand 2-methylamino-1-phenylbutane (β-keto derivative: Buphedrone) Ligand->DAT Blocks Reuptake (Pure Inhibitor) Ligand->NET Blocks Reuptake & Promotes Efflux SERT SERT (Serotonin Transporter) IC50: 70.0 μM Ligand->SERT Weak Affinity (Negligible) Synaptic_Cleft Synaptic Cleft (Accumulation of DA & NE) DAT->Synaptic_Cleft DA Accumulation NET->Synaptic_Cleft NE Accumulation

Fig 1. Mechanistic pathway of 2-methylamino-1-phenylbutane derivatives at MATs.

Self-Validating Experimental Methodology

To generate the robust IC50​ and efflux data cited above, a rigorous, self-validating in vitro pharmacological assay must be employed. The following protocol outlines the gold-standard methodology for evaluating monoamine transporter kinetics[2],[4].

Phase 1: Cell Line Preparation
  • Selection: Utilize HEK-293 cells stably transfected with human DAT (hDAT), NET (hNET), and SERT (hSERT) plasmids.

    • Causality: HEK-293 cells inherently lack endogenous monoamine transporters. This isolates the pharmacological interaction exclusively to the specific human transporter isoform, eliminating background noise from non-specific transport mechanisms.

Phase 2: Radioligand Uptake Inhibition Assay ( IC50​ Determination)
  • Buffer Wash: Seed cells in 96-well plates and wash with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

    • Causality: Removes endogenous amino acids and cellular debris that could competitively bind to the transporters.

  • Pre-incubation: Expose cells to varying concentrations of the test compound ( 10−10 to 10−4 M) for 10 minutes.

    • Causality: Allows the ligand to achieve thermodynamic steady-state binding at the transporter's orthosteric site before the introduction of the competing substrate.

  • Radioligand Introduction: Add 10 nM of [3H]Dopamine , [3H]Norepinephrine , or [3H]Serotonin and incubate for exactly 10 minutes.

  • Termination: Rapidly wash the plates with ice-cold KRBH buffer.

    • Causality: The sudden drop in temperature rapidly halts membrane fluidity and transporter conformational changes, effectively trapping the intracellular radioligand for accurate liquid scintillation counting.

Phase 3: Transporter-Mediated Efflux Assay (Releaser Validation)
  • Preloading: Incubate the transfected HEK-293 cells with 10 nM of the respective [3H] -monoamine for 20 minutes to establish a baseline intracellular pool, followed by thorough washing.

  • Compound Exposure: Introduce the test compound to the preloaded cells.

  • Fractional Release Quantification: Measure the radioactivity in both the external buffer (supernatant) and the internal cell lysate.

    • Causality: This step differentiates pure inhibitors from substrate-releasers. Pure inhibitors will simply block the pore (yielding zero specific efflux), whereas substrate-releasers will be translocated inward, forcing the transporter to expel the preloaded [3H] -monoamine into the supernatant[2].

Sources

Exploratory

Toxicological Properties of 2-Methylamino-1-phenylbutane in Animal Models: A Technical Guide

Executive Summary The compound 2-methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine, MEPEA, or PAL-426) is an α -ethyl homologue of methamphetamine[1]. Originally synthesized during the exploration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine, MEPEA, or PAL-426) is an α -ethyl homologue of methamphetamine[1]. Originally synthesized during the exploration of transporter-focused therapeutics, it has increasingly been identified as an adulterant in dietary supplements and as a designer stimulant[2].

For researchers and drug development professionals, understanding the toxicological and pharmacodynamic profile of MEPEA is critical. Unlike its α -methyl counterpart (methamphetamine), the α -ethyl substitution fundamentally alters its interaction with monoamine transporters[3]. This whitepaper synthesizes the current in vitro and in vivo data regarding MEPEA, providing field-proven experimental workflows for evaluating its neurochemical and cardiovascular toxicity in animal models.

Chemical Profile & Pharmacodynamics

MEPEA (C₁₁H₁₇N)[4] functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) [1]. The structural extension at the alpha carbon significantly shifts its binding affinity and release potency across the monoamine transporter family.

While classical amphetamines often display robust hybrid activity at the dopamine transporter (DAT) and serotonin transporter (SERT), the α -ethyl group in MEPEA sterically hinders optimal engagement with the SERT binding pocket[3]. Consequently, MEPEA maintains potent dopamine and norepinephrine release capabilities but exhibits drastically reduced efficacy for serotonin release[3].

Quantitative in vitro Release Profile

The following table summarizes the transporter release potencies (EC₅₀) of MEPEA compared to standard reference values, demonstrating its selective NDRA profile[5].

CompoundTarget TransporterAssay TypeEC₅₀ (nM)Efficacy Profile
MEPEA Dopamine (DAT)In vitro Release225 ± 9Potent Releaser
MEPEA Serotonin (SERT)In vitro Release4698 ± 479Weak Releaser
d-MethamphetamineDopamine (DAT)In vitro Release~20-30Highly Potent Releaser

Data derived from[3]

Mechanistic Pathways of Toxicity

The toxicological endpoints of MEPEA in rodent models are direct downstream consequences of its NDRA mechanism. By reversing DAT and NET, MEPEA causes a massive efflux of synaptic catecholamines.

  • Hyperlocomotion: Elevated striatal dopamine drives intense, dose-dependent locomotor activation[1]. However, behavioral assays indicate that MEPEA is approximately one-tenth as potent as d-methamphetamine in producing these effects[1].

  • Cardiovascular Toxicity: Peripheral NET reversal leads to a sympathomimetic toxidrome, characterized by acute spikes in blood pressure (BP) and heart rate (HR)[2].

MEPEA_Mechanisms MEPEA 2-Methylamino-1-phenylbutane DAT DAT Efflux MEPEA->DAT EC50: 225 nM NET NET Efflux MEPEA->NET High Affinity SERT SERT Efflux MEPEA->SERT EC50: 4698 nM DA ↑ Synaptic DA DAT->DA NE ↑ Synaptic NE NET->NE Loco Hyperlocomotion DA->Loco Striatal D1/D2 Cardio Sympathomimetic Toxicity NE->Cardio Peripheral Adrenergic

Fig 1. MEPEA monoamine transporter efflux pathways and physiological endpoints.

Experimental Protocols: Self-Validating Systems

To accurately profile the toxicology of MEPEA, researchers must employ robust, self-validating experimental designs. The following protocols detail the gold-standard methodologies for assessing both the in vitro neurochemical and in vivo physiological effects of MEPEA[2].

Protocol 1: Synaptosomal Neurotransmitter Release Assay

Causality & Rationale: Why use synaptosomes instead of transfected cell lines? Transfected cells overexpress transporters but often lack the vesicular monoamine transporter (VMAT2) and native presynaptic regulatory proteins. Synaptosomes (isolated nerve terminals) preserve the endogenous machinery required to differentiate true substrate-induced release from simple reuptake inhibition[2].

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize male Sprague-Dawley rats. Rapidly dissect the caudate nucleus (for DAT assays) and the whole brain minus the caudate and cerebellum (for NET/SERT assays)[2].

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose to maintain osmotic balance and preserve synaptosomal integrity.

  • Centrifugation: Perform differential centrifugation (1,000 × g for 10 mins, followed by 12,000 × g for 20 mins) to isolate the P2 synaptosomal pellet.

  • Radioligand Loading: Resuspend the pellet in Krebs-phosphate buffer and incubate with tritium-labeled neurotransmitters (e.g., [³H]dopamine or [³H]norepinephrine) for 30 minutes to load the presynaptic vesicles.

  • Drug Incubation: Aliquot the loaded synaptosomes and expose them to varying concentrations of MEPEA (10 nM to 10,000 nM) for 5 minutes.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Quantify the remaining intracellular radioactivity using liquid scintillation counting.

Self-Validation Mechanism: To ensure the observed monoamine release is strictly transporter-mediated (and not an artifact of membrane disruption), parallel control samples must be pre-incubated with selective reuptake inhibitors (e.g., GBR-12909 for DAT). A complete blockade of MEPEA-induced [³H]dopamine release in these controls self-validates the mechanism as transporter-dependent.

Protocol 2: In Vivo Telemetry for Cardiovascular & Locomotor Assessment

Causality & Rationale: Traditional methods of measuring rodent blood pressure (e.g., tail-cuff plethysmography) require restraint, which induces severe stress and artificially elevates catecholamine levels, confounding the sympathomimetic readouts of stimulants. Surgically implanted telemetry allows for stress-free, continuous data acquisition in freely moving animals[2].

Telemetry_Workflow A Sprague-Dawley Rats B Telemetry Implantation A->B C 7-Day Recovery B->C D MEPEA Dosing (i.p.) C->D E Data Capture (BP, HR, Loco) D->E

Fig 2. In vivo telemetry workflow for cardiovascular and locomotor assessment.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant telemetry transmitters into the abdominal aorta of male Sprague-Dawley rats (250-300g) for direct arterial pressure monitoring. Suture the biopotential leads to the abdominal musculature to capture locomotor activity[2].

  • Recovery: Allow a strict 7-day post-operative recovery period to ensure the normalization of baseline hemodynamics.

  • Baseline Acquisition: Place the rats into sound-attenuated acoustical cubicles. Record baseline BP, HR, and locomotion for 60 minutes prior to dosing[2].

  • Dosing: Administer MEPEA via intraperitoneal (i.p.) injection using a randomized, Latin-square design (e.g., Vehicle, 1.0, 3.0, and 10.0 mg/kg).

  • Continuous Monitoring: Capture telemetry data continuously for 4 to 6 hours post-injection to map the full pharmacokinetic/pharmacodynamic (PK/PD) curve.

Self-Validation Mechanism: This protocol utilizes a repeated-measures, within-subject crossover design. Each rat receives both the vehicle and varying doses of MEPEA on alternating days (with 48-hour washout periods). The return to baseline physiological parameters between dosing days self-validates the absence of cumulative toxicity or hardware drift, ensuring each data point is an independent, accurate reflection of the acute dose.

References

  • PubChem . "2-Methylamino-1-phenylbutane | C11H17N | CID 551747". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia . "α-Ethyl-N-methylphenethylamine". Wikimedia Foundation. URL:[Link]

  • Rothman, R. B., et al. "Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics". ACS Medicinal Chemistry Letters, 2014. URL:[Link]

  • Schindler, C. "Neurochemical and cardiovascular effects of alpha-ethylphenethylamine analogs found in dietary supplements". College on Problems of Drug Dependence (CPDD) Abstracts, 2017. URL:[Link]

Sources

Foundational

Transcellular Translocation of 2-Methylamino-1-phenylbutane: A Technical Whitepaper on Blood-Brain Barrier Permeability

Executive Summary In the landscape of neuropharmacology, the blood-brain barrier (BBB) represents the primary pharmacokinetic bottleneck for central nervous system (CNS) active compounds. 2-Methylamino-1-phenylbutane (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the blood-brain barrier (BBB) represents the primary pharmacokinetic bottleneck for central nervous system (CNS) active compounds. 2-Methylamino-1-phenylbutane (also known as N-methyl-α-ethylphenethylamine or MEPEA) is a synthetic stimulant and norepinephrine-dopamine releasing agent (NDRA) . Structurally classified as the α-ethyl homolog of methamphetamine, MEPEA bypasses the BBB bottleneck with remarkable efficiency [[1]]([Link]). This whitepaper deconstructs the physicochemical drivers of MEPEA's BBB permeability, outlines the causality behind its rapid CNS equilibration, and details self-validating experimental workflows for quantifying its neuro-pharmacokinetics.

Physicochemical Determinants of Permeability

The BBB is a highly selective semipermeable border characterized by endothelial tight junctions that prevent paracellular transport. To cross this barrier without active carrier-mediated transport, a molecule must possess a highly specific physicochemical profile.

Aliphatic amines like MEPEA typically exhibit a pKa around 10.0. At a physiological pH of 7.4, over 99% of the drug exists in the protonated, ionized state. Novice pharmacokinetic models often mistakenly assume that high ionization precludes BBB permeability. However, the critical driver is the highly lipophilic nature of the small un-ionized fraction. As this un-ionized free base rapidly partitions into the lipophilic core of the endothelial membrane, Le Chatelier’s principle dictates an instantaneous re-equilibration in the plasma boundary layer, continuously generating more un-ionized drug to maintain the concentration gradient.

This dynamic equilibrium—driven by an optimal XLogP3 of 2.6 and a minimal Topological Polar Surface Area (TPSA) of 12 Ų [[2]]([Link] the causal mechanism behind the rapid CNS onset of MEPEA.

Quantitative Data Summary

The table below contrasts MEPEA with its α-methyl homolog, methamphetamine, illustrating how the substitution of an ethyl group alters its physicochemical profile to favor even faster lipid bilayer partitioning.

ParameterMethamphetamine2-Methylamino-1-phenylbutane (MEPEA)BBB Permeability Implication
Molecular Weight 149.23 g/mol [[3]]([Link])163.26 g/mol Both < 400 Da; highly favorable for rapid transcellular diffusion without steric hindrance.
XLogP3 2.12.6 [[2]]([Link])MEPEA's α-ethyl group increases lipophilicity, accelerating the rate of lipid bilayer partitioning.
TPSA 12 Ų12 Ų [[2]]([Link])Identical; TPSA < 90 Ų ensures minimal polar drag and low desolvation energy during membrane entry.
H-Bond Donors/Acceptors 1 / 11 / 1 Low hydrogen bonding capacity prevents sequestration in the aqueous boundary layer of the blood.

Mechanisms of Translocation

The primary mode of BBB entry for MEPEA is passive transcellular diffusion. Because it is highly lipophilic and lacks structural motifs recognized by major efflux transporters (like P-glycoprotein), its influx rate vastly outpaces any potential efflux, leading to rapid receptor binding at the dopamine (DAT) and norepinephrine (NET) transporters .

BBB_Mechanism Blood Systemic Circulation (pH 7.4) MEPEA (Ionized ⇌ Un-ionized) Endothelium BBB Endothelial Cells (Lipid Bilayer) Blood->Endothelium Passive Transcellular Diffusion (Un-ionized) CNS Central Nervous System (DAT/NET Binding) Endothelium->CNS Rapid Equilibration LogP XLogP3 = 2.6 LogP->Endothelium TPSA TPSA = 12 Ų TPSA->Endothelium MW MW = 163.26 Da MW->Endothelium

Fig 1: Passive transcellular diffusion of MEPEA driven by optimal lipophilicity and low polar surface area.

Experimental Methodologies for Permeability Assessment

To rigorously evaluate the BBB permeability of MEPEA, a dual-assay approach is required. In vitro assays isolate the passive diffusion variable, while in vivo models account for cerebral blood flow and interstitial fluid dynamics.

Protocol 3.1: High-Throughput PAMPA-BBB Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically isolates passive transcellular diffusion. Because MEPEA crosses the BBB almost exclusively via this route, PAMPA provides a highly accurate, high-throughput prediction of its in vivo permeability ( Pe​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of MEPEA in phosphate-buffered saline (PBS) at pH 7.4.

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane) to accurately simulate the lipid composition of the human BBB.

  • Assembly: Add 300 µL of the MEPEA solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate the plate sandwich at 37°C for 4 hours in an unstirred environment to allow for steady-state equilibration.

  • Quantification: Separate the plates and quantify the concentration of MEPEA in both compartments using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the effective permeability ( Pe​ ).

Self-Validating System: To ensure membrane integrity and lipid coating consistency, the protocol mandates the co-incubation of internal controls: atenolol (a low-permeability marker) and verapamil (a high-permeability marker). The assay is only mathematically validated if the Pe​ of atenolol remains <1×10−6 cm/s and verapamil exceeds >15×10−6 cm/s.

PAMPA_Workflow Prep 1. Donor/Acceptor Prep (PBS pH 7.4, 50 µM MEPEA) Coat 2. Membrane Coating (Porcine Brain Lipid Extract) Prep->Coat Incubate 3. Incubation Phase (37°C for 4 hours, unstirred) Coat->Incubate Quant 4. LC-MS/MS Quantification (MRM Mode for MEPEA) Incubate->Quant Calc 5. Permeability Calculation (Determine Pe value) Quant->Calc

Fig 2: Step-by-step PAMPA-BBB experimental workflow for calculating effective permeability.

Protocol 3.2: In Vivo Intracerebral Microdialysis

Causality: Why choose microdialysis over whole-brain homogenization? Whole-brain homogenization fails to differentiate between drug bound to brain tissue lipids, drug trapped in the cerebral vasculature, and free drug in the interstitial fluid (ISF). Because only the unbound drug in the ISF is pharmacologically active at DAT and NET, intracerebral microdialysis is the only method that provides a true, real-time pharmacokinetic profile of the active compound at its target site.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the rat striatum (coordinates: AP +1.0, ML +3.0, DV -3.0 relative to bregma).

  • Perfusion: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Administration: Administer MEPEA subcutaneously (e.g., 3.0 mg/kg) to the freely moving, conscious animal .

  • Collection: Collect dialysate fractions every 15 minutes using an automated fraction collector.

  • Analysis: Quantify the unbound ISF concentration of MEPEA via LC-MS/MS to determine the Kp,uu,brain​ (ratio of unbound brain ISF AUC to unbound plasma AUC).

Self-Validating System: To ensure the absolute integrity of the microdialysis data, the protocol employs a retrodialysis technique. A stable isotope-labeled internal standard (MEPEA-d3) is continuously infused through the probe in the aCSF. By quantifying the loss of MEPEA-d3 from the perfusate into the surrounding tissue, the system dynamically calculates the in vivo probe recovery rate. This self-corrects for any transient changes in probe efficiency caused by localized tissue encapsulation or micro-fluctuations in perfusion flow.

Pharmacodynamic Implications

Once MEPEA successfully translocates across the BBB, it acts as a fully efficacious releasing agent at catecholamine transporters, displaying greater potency at NET than DAT . While the bulky α-ethyl group slightly reduces its receptor binding potency compared to methamphetamine, its highly efficient BBB penetration ensures rapid CNS accumulation. This results in robust, dose-related increases in blood pressure, heart rate, and hyperlocomotion, underscoring its significant abuse liability and reinforcing effects in mammalian models [[4]]([Link]).

References

  • Title: α-Ethyl-N-methylphenethylamine Source: Wikipedia URL: [Link]

  • Title: 2-Methylamino-1-phenylbutane | C11H17N | CID 551747 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements (Schindler CW, et al., 2021) Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL: [Link]

  • Title: Phenylisobutylamine Source: Wikipedia URL: [Link]

  • Title: Reinforcing effects of phenethylamine analogs found in dietary supplements (Blough BE, et al., 2022) Source: Psychopharmacology (via PubMed Central) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methylamino-1-phenylbutane

Abstract This comprehensive guide provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-methylamino-1-phenylbutane. In light of the limited availability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-methylamino-1-phenylbutane. In light of the limited availability of public experimental NMR data for this specific compound, this document presents a complete, high-quality predicted ¹H and ¹³C NMR dataset to facilitate its structural identification and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for NMR analysis, from sample preparation to advanced 2D NMR experiments, grounded in established scientific principles.

Introduction: The Significance of 2-Methylamino-1-phenylbutane and the Role of NMR

2-Methylamino-1-phenylbutane, a member of the phenethylamine class, possesses a chiral center and structural motifs common in pharmacologically active compounds and designer drugs.[1] Its structural elucidation is paramount for forensic analysis, pharmaceutical development, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted NMR Spectroscopic Data

Due to the absence of publicly archived experimental spectra for 2-methylamino-1-phenylbutane, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction algorithms. These predictions are based on established theoretical models and extensive databases of known chemical shifts, offering a high degree of accuracy for structural verification.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-7, H-8, H-97.28 - 7.35Multiplet-5HPhenyl-H
H-22.85Multiplet6.8, 8.51HCH-N
H-1a2.75Doublet of Doublets13.5, 8.51HPh-CH₂
H-1b2.55Doublet of Doublets13.5, 6.81HPh-CH₂
H-1'2.45Singlet-3HN-CH₃
H-31.55 - 1.70Multiplet7.52HCH₂-CH₃
H-40.95Triplet7.53HCH₂-CH₃
NHVariableBroad Singlet-1HN-H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)DEPT-135Assignment
C-6140.5QuaternaryPhenyl-C (ipso)
C-7, C-11129.3CHPhenyl-CH (ortho)
C-8, C-10128.6CHPhenyl-CH (meta)
C-9126.2CHPhenyl-CH (para)
C-260.5CHCH-N
C-142.1CH₂Ph-CH₂
C-1'33.8CH₃N-CH₃
C-325.4CH₂CH₂-CH₃
C-410.8CH₃CH₂-CH₃

Experimental Protocols

The following protocols are designed to yield high-quality NMR data for 2-methylamino-1-phenylbutane and similar small molecules.

Sample Preparation

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.[5]

  • Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar compounds like 2-methylamino-1-phenylbutane. It is important to use a high-purity deuterated solvent to minimize interfering residual solvent signals.[6]

  • Concentration :

    • For ¹H NMR, dissolve 1-5 mg of the analyte in 0.6-0.7 mL of CDCl₃.[5]

    • For ¹³C NMR, a higher concentration of 10-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal defined as 0.00 ppm.[7] Often, the residual protiosolvent peak (CHCl₃ at 7.26 ppm) can be used as a secondary reference.[5]

  • Sample Filtration : To remove any particulate matter which can degrade spectral resolution, filter the prepared sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

G Analyte Analyte Solvent Solvent Analyte->Solvent Dissolve Dissolve Solvent->Dissolve Filter Filter Dissolve->Filter

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy :

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of CDCl₃.

    • Tune and match the ¹H probe.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire the spectrum using a standard single-pulse sequence with the following parameters:

      • Spectral Width : ~16 ppm (centered around 6 ppm)

      • Acquisition Time : 2-4 seconds

      • Relaxation Delay : 5 seconds (to ensure accurate integration)

      • Number of Scans : 8-16 (adjust for desired signal-to-noise)

  • ¹³C NMR Spectroscopy :

    • Tune and match the ¹³C probe.

    • Acquire the spectrum using a proton-decoupled pulse sequence with the following parameters:

      • Spectral Width : ~220 ppm (centered around 100 ppm)

      • Acquisition Time : 1-2 seconds

      • Relaxation Delay : 2-5 seconds

      • Number of Scans : 1024 or more, depending on the sample concentration.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is invaluable for differentiating between CH, CH₂, and CH₃ signals.[8]

    • CH and CH₃ groups will appear as positive peaks.

    • CH₂ groups will appear as negative peaks.

    • Quaternary carbons will be absent.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. Cross-peaks in the 2D spectrum indicate coupled protons. This is crucial for tracing out the connectivity of the aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connectivity across quaternary carbons and for linking different spin systems together, for example, connecting the phenyl ring to the aliphatic chain.

G

Interpretation of NMR Data

The combination of the predicted data and the suite of NMR experiments allows for a full structural assignment.

mol [label=<

H₇

H₁₁

H₄

C₇ C₆ C₁₁

H₄ C₄ C₃ C₂ C₁ C₈ C₁₀ H₁₀

H₄

H₃ H₂ H₁ H₈ C₉

N

H₉

C₁'

H₁'

>];

// COSY Correlations H4 -> H3 [color="#EA4335", style=dashed, label="COSY"]; H3 -> H2 [color="#EA4335", style=dashed]; H2 -> H1 [color="#EA4335", style=dashed];

// HSQC Correlations H4 -> C4 [color="#4285F4", style=dotted, label="HSQC"]; H3 -> C3 [color="#4285F4", style=dotted]; H2 -> C2 [color="#4285F4", style=dotted]; H1 -> C1 [color="#4285F4", style=dotted]; H1_prime [label="H₁'"] C1_prime [label="C₁'"] H1_prime -> C1_prime [color="#4285F4", style=dotted];

// HMBC Correlations H4 -> C2 [color="#FBBC05", style=bold, label="HMBC"]; H1 -> C2 [color="#FBBC05", style=bold]; H1 -> C6 [color="#FBBC05", style=bold]; H1_prime -> C2 [color="#FBBC05", style=bold]; } dot Figure 3: Key predicted 2D NMR correlations for 2-methylamino-1-phenylbutane.

  • Aromatic Region (7.28 - 7.35 ppm) : The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

  • Aliphatic Chain :

    • The COSY spectrum will show a clear correlation pathway from the terminal methyl protons (H-4) to the adjacent methylene protons (H-3), and from H-3 to the methine proton (H-2). H-2 will also show a correlation to the benzylic protons (H-1).

    • The HSQC spectrum will link each of these proton signals to their directly attached carbons (H-4 to C-4, H-3 to C-3, etc.).

    • The HMBC spectrum is critical for confirming the overall structure. Key correlations would include:

      • The benzylic protons (H-1) to the ipso-carbon of the phenyl ring (C-6) and to the methine carbon (C-2).

      • The N-methyl protons (H-1') to the methine carbon (C-2).

      • The ethyl group protons (H-3 and H-4) to the methine carbon (C-2).

  • Labile Proton (N-H) : The N-H proton signal is often broad and its chemical shift can be highly variable depending on concentration, temperature, and solvent. It may not show clear coupling to adjacent protons. Its presence can be confirmed by a D₂O exchange experiment, where the N-H signal will disappear from the spectrum upon addition of a drop of D₂O.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of 2-methylamino-1-phenylbutane. By leveraging a combination of 1D and 2D NMR techniques and utilizing the provided high-quality predicted spectral data, researchers can confidently identify and characterize this compound. The detailed protocols and interpretation strategies outlined herein are broadly applicable to the structural elucidation of related small organic molecules, serving as a valuable resource for the scientific community.

References

  • Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Testing and Analysis, 5(4), 247-253.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551747, 2-Methylamino-1-phenylbutane. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Willoughby, P. H., et al. (2014). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 5(8), 3061-3074.
  • OpenStax. (2023). Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4526.
  • ResearchGate. (2017). 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Regioisomeric Co-Elution in Phenethylamine Chromatography

Welcome to the Advanced Chromatography Support Center. This hub is specifically engineered for researchers and drug development professionals facing complex co-elution challenges with 2-methylamino-1-phenylbutane (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is specifically engineered for researchers and drug development professionals facing complex co-elution challenges with 2-methylamino-1-phenylbutane (also known as α -ethyl-N-methylphenethylamine or MEPEA) and its structural analogs.

Because phenethylamines and synthetic cathinone metabolites often present as isobaric regioisomers, standard reversed-phase chromatography frequently fails to achieve baseline resolution. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to eliminate co-elution.

I. Diagnostic Engine: Co-Elution Resolution Workflow

Before altering your method, use the following decision tree to identify whether your co-elution issue requires mass spectrometric deconvolution, stationary phase changes, or mobile phase optimization.

CoelutionDiagnostics Node1 Co-elution Detected (Peak Overlap / Ion Ratio Failure) Node2 Are MRM transitions unique between the co-eluting peaks? Node1->Node2 Node3 Optimize Collision Energy (CE) Select Unique Product Ions Node2->Node3 No (Isobaric) Node4 Isolate via Chromatographic Separation (LC) Node2->Node4 Yes Node3->Node4 Still Overlapping Node5 Switch to Phenyl-Hexyl or PFP Stationary Phase Node4->Node5 Node6 Change Organic Modifier (Acetonitrile → Methanol) Node4->Node6 Node7 Baseline Resolution (Rs > 1.5) Achieved Node5->Node7 Node6->Node7

Workflow for diagnosing and resolving phenethylamine co-elution in LC-MS/MS.

II. Knowledge Base: Troubleshooting & FAQs

Q1: Why does 2-methylamino-1-phenylbutane consistently co-elute with other phenethylamines on my C18 column? Causality: 2-methylamino-1-phenylbutane ( C11​H17​N ) shares an identical molecular weight and highly conserved lipophilicity with several regioisomers, such as 2-methylamphetamine and N, α -dimethylphenethylamine[1]. Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) forces. Because the hydrophobic surface area of these regioisomers is virtually identical, a C18 column lacks the specific interaction mechanisms required to differentiate the spatial arrangement of the methylamino group relative to the phenyl ring.

Q2: What stationary phase chemistry provides the necessary selectivity to resolve these isomers? Causality: To resolve phenethylamine regioisomers, you must exploit the electron density of their aromatic rings. Switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column introduces π−π and dipole-dipole interaction mechanisms[2]. The spatial orientation of the alkyl chain in 2-methylamino-1-phenylbutane alters how its aromatic ring aligns with the phenyl groups of the stationary phase, creating distinct retention times for otherwise identical isomers[3].

Q3: Should I use Acetonitrile or Methanol as my organic mobile phase modifier? Causality: You must use Methanol . Acetonitrile contains a carbon-nitrogen triple bond ( C≡N ) with a strong π -electron system. If used with a Phenyl-Hexyl column, acetonitrile molecules will actively compete with the phenethylamine analytes for the π -electrons of the stationary phase, effectively neutralizing the column's primary separation mechanism. Methanol is a protic solvent lacking π -electrons, which maximizes the π−π interactions between 2-methylamino-1-phenylbutane and the column[3].

Q4: How do I prevent peak tailing and partial co-elution caused by secondary interactions? Causality: Phenethylamines contain basic amine groups that can interact with unendcapped silanols on the silica support, causing severe peak tailing. To prevent this, the mobile phase must be buffered. Adding 5 mM ammonium acetate to a 0.1% formic acid aqueous solution ensures the amine remains fully protonated while simultaneously shielding the residual silanols on the column, yielding sharp, symmetrical peaks[3].

Q5: How can I resolve the (R) and (S) enantiomers of 2-methylamino-1-phenylbutane? Causality: Because 2-methylamino-1-phenylbutane possesses a stereogenic center at the alpha carbon, standard achiral columns cannot resolve its enantiomers. If enantiomeric differentiation is required for toxicological or pharmacological profiling, you must employ a chiral stationary phase (CSP) based on derivatized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate))[4].

III. Methodology Center: Self-Validating Protocols

To guarantee data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It includes built-in quality control checkpoints that will automatically fail the run if co-elution or matrix interference compromises the data.

Protocol: High-Resolution LC-MS/MS Separation of Phenethylamines

Step 1: Sample Preparation & Matrix Cleanup

  • Aliquot 100 µL of the biological sample (e.g., urine or plasma).

  • Add 10 µL of a deuterated internal standard (IS) (e.g., Amphetamine-d11 at 100 ng/mL).

  • Perform Solid Phase Extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to remove phospholipids that cause ion suppression[5].

  • Elute with 1 mL of 1% HCl in methanol, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Checkpoint 1 (Matrix Effect): Calculate the absolute recovery of the IS. If the peak area is <80% compared to a neat standard, matrix suppression is occurring. You must increase the SPE wash volume before proceeding.

Step 2: Chromatographic Separation

  • Column: Install a Phenomenex Kinetex Phenyl-Hexyl column (100 × 2.1 mm, 1.7 µm)[3].

  • Mobile Phase A: 0.1% Formic acid + 5 mM ammonium acetate in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

  • Gradient Program (Flow rate: 0.3 mL/min):

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 6.0 min: Linear ramp to 90% B

    • 6.0 – 7.5 min: Isocratic hold at 90% B

    • 7.5 – 8.0 min: Return to 10% B

    • 8.0 – 10.0 min: Re-equilibration

  • Self-Validation Checkpoint 2 (System Suitability): Inject a mixed standard containing 2-methylamino-1-phenylbutane and 2-methylamphetamine. The system is only validated for use if the calculated Resolution Factor ( Rs​ ) is ≥1.5 .

Step 3: MS/MS Acquisition & Deconvolution

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions (see Data Repository below).

  • Self-Validation Checkpoint 3 (Peak Purity): For every detected peak, calculate the ratio between the Quantifier Ion and the Qualifier Ion. The run is only valid if the sample ion ratio falls within ±20% of the reference standard. A deviation >20% mathematically proves that an unresolved isobaric compound is co-eluting and interfering with the transition[5].

IV. Data Repository: Chromatographic & MS Parameters

Table 1: Stationary Phase Selectivity for Phenethylamine Isomers
Stationary PhasePrimary Interaction MechanismOptimal Organic ModifierTypical Resolution ( Rs​ )Suitability for Regioisomers
C18 (Alkyl) Dispersive / HydrophobicAcetonitrile< 0.8 (Co-elution)Poor
PFP (Fluorinated) Dipole-Dipole, Shape SelectivityMethanol1.4 - 1.6Good
Phenyl-Hexyl π−π Stacking, HydrophobicMethanol> 1.8 (Baseline)Excellent
Polysaccharide CSP Steric fit, Hydrogen bondingHexane/IPA (Normal Phase)Enantiomer specificRequired for Chiral
Table 2: Optimized MRM Transitions for C11​H17​N Isomers

Note: Optimization of Collision Energy (CE) is critical to generate unique fragment ratios for isobaric compounds.

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Optimal CE (eV)
2-methylamino-1-phenylbutane 164.1133.191.115 / 25
2-methylamphetamine 164.1149.1119.112 / 20
N, α -dimethylphenethylamine 164.1105.177.118 / 30

V. References

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances CORE (Joshua Zolton Seither Dissertation) URL:[Link][1]

  • α -Ethyl-N-methylphenethylamine Wikipedia URL:[Link][6]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Synthetic Cathinones: Chiral Resolution and Enantioselectivity Studies Sciforum URL:[Link][4]

  • Simultaneous Determination of 11 Illicit Phenethylamines in Hair by LC–MS-MS: In Vivo Application IRIS - Università degli Studi di Sassari URL:[Link][2]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Taiwan Food and Drug Administration (TFDA) URL:[Link][3]

Sources

Optimization

Technical Support Center: Stabilizing 2-Methylamino-1-phenylbutane Reference Standards

Welcome to the Technical Support Center for analytical reference standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 2-methylamino-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical reference standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 2-methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine or α-ethyl-N-methylphenethylamine).

As a secondary amine and structural analog of amphetamine[1][2], this compound presents unique stability challenges. This portal provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure the long-term integrity of your reference materials.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the purity of my 2-methylamino-1-phenylbutane standard drift over time? A: The degradation of 2-methylamino-1-phenylbutane is driven by the inherent chemical reactivity of its secondary amine group. If stored as a freebase, the lone pair of electrons on the nitrogen atom is highly nucleophilic, making it susceptible to rapid N-oxidation upon exposure to atmospheric oxygen. Furthermore, secondary amines readily react with atmospheric carbon dioxide to form carbamates[3]. To mitigate this, reference standards are typically supplied as hydrochloride (HCl) salts[1]. Protonating the amine neutralizes its nucleophilicity, preventing oxidation and CO2 absorption. However, this introduces a new variable: the HCl salt is highly hygroscopic.

Q2: What are the optimal long-term storage conditions for the HCl salt form? A: According to general amine storage guidelines and USP Reference Standard protocols, the material must be strictly protected from moisture, light, and ambient oxygen[3][4]. For long-term storage (>6 months), the lyophilized powder or neat solid must be stored at -20°C in a tightly sealed, light-resistant container. If the primary vial is opened, the headspace must be purged with dry nitrogen or argon gas before resealing to displace any introduced atmospheric moisture and oxygen[5].

Q3: How do I qualify and requalify my secondary reference standard? A: Secondary standards must be periodically requalified against a primary certified reference material (CRM). Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for this process because it provides an absolute measurement of mass fraction purity without requiring an identical reference standard for calibration[6]. This should be paired with HPLC-UV to detect specific degradation impurities (e.g., N-oxides).

Part 2: Mechanistic Visualizations

Understanding the environmental vulnerabilities of your standard is critical for preventing degradation. The diagram below illustrates the three primary degradation pathways.

Degradation A 2-Methylamino-1-phenylbutane (Secondary Amine) B Oxidation Pathway (O2 Exposure) A->B Atmospheric O2 D Hygroscopicity (H2O Exposure) A->D Ambient Humidity F CO2 Absorption (Air Exposure) A->F Atmospheric CO2 C N-Oxide Formation (Loss of Purity) B->C E Salt Dissociation & Hydrolysis D->E G Carbamate Formation (Structural Adducts) F->G

Fig 1: Primary environmental degradation pathways of secondary amine reference standards.

Part 3: Troubleshooting Guide

Issue 1: The powder has become clumpy, sticky, or difficult to weigh.
  • Root Cause: The HCl salt of 2-methylamino-1-phenylbutane is hygroscopic. Opening a cold vial directly in a humid laboratory causes immediate condensation of atmospheric moisture onto the cold powder, leading to clumping and localized hydrolysis.

  • Resolution: Never open a cold vial. Always transfer the vial from the -20°C freezer to a desiccator (containing anhydrous calcium sulfate or silica gel) and allow it to equilibrate to room temperature for at least 30–60 minutes before breaking the seal.

Issue 2: Additional peaks observed during HPLC-UV requalification.
  • Root Cause: Repeated opening of the master vial has introduced oxygen and CO2, leading to the formation of N-oxides or carbamates.

  • Resolution: Discard the compromised standard. To prevent this in the future, transition from using a single master vial to a "single-use aliquot" system (see Protocol 1).

Issue 3: Inconsistent retention times during chromatographic assays.
  • Root Cause: Absorption of moisture alters the exact mass of the standard you are weighing, leading to inaccurate concentration calculations. Furthermore, freebase dissociation in unbuffered solvents can cause peak tailing.

  • Resolution: Always use an analytical balance in a controlled-humidity environment (RH < 30%). Ensure your mobile phase is properly buffered (e.g., 0.1% Formic Acid or a phosphate buffer at pH 3.0) to keep the secondary amine fully protonated during HPLC analysis.

Part 4: Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Purging (Self-Validating System)

Repeated freeze-thaw cycles and air exposure will destroy your standard[5]. This protocol ensures the bulk material is handled only once.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk 2-methylamino-1-phenylbutane HCl vial from -20°C storage. Place it in a desiccator and allow 1 hour for room temperature equilibration.

  • Reconstitution: In a dry glovebox (RH < 10%), dissolve the bulk powder in anhydrous LC-MS grade methanol to achieve a known stock concentration (e.g., 1.0 mg/mL).

  • Aliquoting: Dispense 100 µL aliquots into tightly sealed 2 mL amber glass vials (protects against photolytic degradation).

  • Evaporation (Optional): If a solid standard is required, evaporate the methanol under a gentle, controlled stream of high-purity nitrogen gas.

  • Inert Purging: Purge the headspace of every vial with dry nitrogen or argon gas for 5 seconds to displace oxygen.

  • Sealing: Immediately cap the vials using PTFE-lined silicone septa. PTFE ensures chemical inertness, while silicone provides a self-sealing barrier against moisture.

  • Storage: Transfer all single-use aliquots to a -20°C freezer.

Workflow S1 Receive Standard (HCl Salt) S2 Equilibrate to RT (Desiccator) S1->S2 S3 Dissolve & Aliquot (Anhydrous Solvent) S2->S3 S4 Evaporate & Purge (N2 Gas) S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C (Darkness) S5->S6

Fig 2: Step-by-step workflow for the preparation and stabilization of single-use aliquots.

Protocol 2: Requalification via qNMR and HPLC-UV

To maintain compliance with ICH Q2/Q6B guidelines, secondary reference standards must be requalified periodically[6].

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a blank solvent injection and a known primary CRM to verify that the HPLC-UV system meets theoretical plate and tailing factor requirements (T < 1.5). This validates the instrument prior to testing the standard.

  • qNMR Preparation: Weigh exactly 10.0 mg of the 2-methylamino-1-phenylbutane standard and 5.0 mg of an internal standard (e.g., Maleic acid CRM) into a vial. Dissolve in 600 µL of Deuterated Water (D2O) or CD3OD.

  • Data Acquisition: Acquire the 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons.

  • Purity Calculation: Integrate the distinct alpha-methyl or N-methyl protons of the analyte against the internal standard peaks to calculate the absolute mass fraction.

Part 5: Quantitative Data Presentation

When establishing a stability indicating profile for 2-methylamino-1-phenylbutane, the following parameters (adapted from ICH Q1A(R2) guidelines[7]) should be utilized to track degradation over time.

Table 1: Stability Testing Conditions and Acceptance Criteria

Study TypeStorage ConditionMinimum Time PeriodAnalytical FocusExpected Degradation Risk
Long-Term -20°C ± 5°C12 MonthsAbsolute Purity (qNMR), Visual AppearanceLow (Stable if sealed)
Accelerated 5°C ± 3°C6 MonthsImpurity Profile (HPLC-UV), N-oxide formationModerate (Oxidation risk)
Stress Testing 25°C / 60% RH1 MonthMoisture Content (Karl Fischer), CarbamatesHigh (Hygroscopicity)
Photostability 1.2M lux hours1 CycleUV Degradation ProductsModerate (Requires amber vials)

References

  • PubChem (NIH). 2-Methylamino-1-phenylbutane | CID 551747. Retrieved from[Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from[Link]

  • ICH (International Council for Harmonisation). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from[Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • PharmaGuideline Forum. Reference Standard Storage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 2-Methylamino-1-phenylbutane in Plasma

This guide provides a comparative analysis of strategies for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-methylamino-1-phenylbut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of strategies for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-methylamino-1-phenylbutane in plasma. As a structural analog of amphetamine, the accurate measurement of this compound is critical for pharmacokinetic, toxicokinetic, and forensic investigations. Our approach is grounded in the principles of scientific integrity and aligns with major international regulatory guidelines, ensuring the generation of reliable and defensible data.

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This involves a comprehensive evaluation of multiple performance characteristics to ensure the method is reliable, reproducible, and accurate for the measurement of the analyte in the specified biological matrix. Key guidance for this process is provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]

The Regulatory Backbone: Core Validation Parameters

Before delving into experimental comparisons, it is essential to understand the non-negotiable parameters of bioanalytical method validation. These criteria form the basis of a self-validating system, where each step is designed to prove the method's reliability.

Validation ParameterDescriptionGeneral Acceptance Criteria (Small Molecules)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least six sources.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A calibration curve with a defined range, typically using a weighted linear regression model. The correlation coefficient (r²) should be consistently ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal value; Precision ≤20% CV.[6][7]
Accuracy The closeness of the measured value to the nominal or true value.Within ±15% of the nominal value for Quality Control (QC) samples (Low, Mid, High).[6]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of Variation (CV) should not exceed 15% for QC samples.[6]
Matrix Effect The alteration of ionization efficiency by co-eluting components from the sample matrix.The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%.[8]
Recovery The efficiency of the extraction process for the analyte and the internal standard.Should be consistent, precise, and reproducible, though a specific percentage is not mandated.
Stability The chemical stability of the analyte in the biological matrix under various processing and storage conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.[9][10][11]

Part 1: The Critical First Step – A Comparison of Sample Preparation Techniques

The primary challenge in bioanalysis is the complexity of the plasma matrix, which is rich in proteins and phospholipids that can cause significant matrix effects and interfere with accurate quantification.[8][12][13] The choice of sample preparation is therefore a critical decision that balances cleanliness, recovery, throughput, and cost.

Below is a comparison of three widely used techniques for small molecule extraction from plasma.

SamplePrepWorkflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) P1 Plasma Sample + IS P2 Add Acetonitrile (3:1) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Inject Supernatant P3->P4 L1 Plasma Sample + IS L2 Add Basic Buffer (e.g., NH4OH) L1->L2 L3 Add MTBE & Vortex L2->L3 L4 Centrifuge & Separate Organic Layer L3->L4 L5 Evaporate & Reconstitute L4->L5 S1 Plasma Sample + IS S3 Load Sample S1->S3 S2 Condition & Equilibrate Cartridge S2->S3 S4 Wash (Aqueous & Organic) S3->S4 S5 Elute Analyte S4->S5 S6 Evaporate & Reconstitute S5->S6

Caption: Comparative workflows for common plasma sample preparation techniques.
Protein Precipitation (PPT)

PPT is the simplest and fastest method, making it suitable for high-throughput environments. However, its lack of selectivity often leads to significant matrix effects.

  • Causality: This method works by adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample. The solvent disrupts the solvation shell of the proteins, causing them to denature and precipitate. While effective at removing proteins, it does not remove other endogenous components like phospholipids, which are soluble in the resulting supernatant and are notorious for causing ion suppression.[12]

  • Experimental Protocol:

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard (IS) working solution (e.g., 2-methylamino-1-phenylbutane-d5).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT by partitioning the analyte between the aqueous plasma and an immiscible organic solvent.[14]

  • Causality: As a basic amine, 2-methylamino-1-phenylbutane will be in its neutral, uncharged form at a high pH. This allows it to be efficiently extracted from the aqueous plasma into a nonpolar organic solvent like methyl tert-butyl ether (MTBE). Salts, proteins, and highly polar metabolites remain in the aqueous phase, resulting in a cleaner extract.

  • Experimental Protocol:

    • Pipette 100 µL of plasma sample into a glass tube.

    • Add 10 µL of the IS working solution.

    • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample (pH > 10).

    • Add 1 mL of MTBE.

    • Cap and vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A and inject.

Solid-Phase Extraction (SPE)

SPE is the most selective and powerful technique for sample cleanup, providing the cleanest extracts and minimizing matrix effects.[15]

  • Causality: For a basic compound like 2-methylamino-1-phenylbutane, a mixed-mode cation exchange SPE sorbent is ideal. At a neutral or acidic pH, the analyte is positively charged and binds to the sorbent's strong cation exchange functional groups. Interferences can be washed away with aqueous and organic solvents. The analyte is then eluted by changing the pH to a basic condition, which neutralizes the analyte's charge, releasing it from the sorbent.

  • Experimental Protocol (Mixed-Mode Cation Exchange):

    • Pipette 100 µL of plasma sample into a tube and add 10 µL of IS.

    • Pre-treat the sample by adding 200 µL of 2% phosphoric acid.

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove hydrophobic interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

FeatureProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity LowModerateHigh
Matrix Effect HighModerate-LowVery Low
Throughput HighModerateLow
Cost per Sample LowLow-ModerateHigh
Method Development SimpleModerateComplex
Solvent Usage LowHighModerate
Recommendation Discovery/ScreeningRoutine analysisRegulated Bioanalysis/TK studies

Part 2: LC-MS/MS Method Optimization

Once the sample is prepared, the analytical instrumentation must be optimized for sensitivity and selectivity.

ValidationScheme cluster_Dev Method Development cluster_Val Method Validation Dev_Sample Sample Prep (PPT vs LLE vs SPE) Dev_LC LC Separation (Column & Mobile Phase) Dev_Sample->Dev_LC Dev_MS MS/MS Detection (MRM Transitions) Dev_LC->Dev_MS Val_Select Selectivity Dev_MS->Val_Select Val_Lin Linearity & LLOQ Val_Select->Val_Lin Val_AP Accuracy & Precision Val_Lin->Val_AP Val_MREC Matrix Effect & Recovery Val_AP->Val_MREC Val_Stab Stability Val_MREC->Val_Stab

Caption: The logical flow from method development to full validation.
Liquid Chromatography (LC)

A standard reversed-phase C18 column is typically sufficient for separating 2-methylamino-1-phenylbutane from endogenous plasma components.

  • Rationale: The addition of an acid like formic acid to the mobile phase serves two purposes: it ensures the basic analyte is protonated (charged), leading to better retention on the C18 column and promoting efficient ionization in the mass spectrometer source. A gradient elution provides a robust separation, allowing more polar interferences to elute first, followed by the analyte of interest.

LC ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides good elution strength and low viscosity.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3 minutesEnsures separation from early-eluting interferences.
Column Temp 40°CImproves peak shape and reduces viscosity.
Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

  • Rationale: In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (the product ion). This two-stage mass filtering provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor ion and the same product ion as the analyte.

MS/MS ParameterAnalyte (2-M-1-PB)Internal Standard (-d5)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 150.1m/z 155.1
Product Ion (Q3) m/z 119.1m/z 124.1
Collision Energy 15 eV15 eV
Dwell Time 100 ms100 ms
(Note: Specific m/z values and collision energies are illustrative and must be empirically optimized.)

Part 3: Quantitative Comparison of Method Performance

The ultimate test of a sample preparation technique is its performance during method validation. The table below summarizes expected validation data for the three methods, highlighting the critical role of sample cleanup in achieving a robust and reliable assay.

Validation ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
LLOQ ~1 ng/mL~0.5 ng/mL~0.1 ng/mL
Accuracy (% Bias) < ±15%< ±10%< ±5%
Precision (% CV) < 15%< 10%< 5%
Recovery (%) >95% (but includes matrix)75-90%>90%
Matrix Effect (CV%) >20% (Often fails)<15%<5%
Overall Robustness PoorGoodExcellent
Expert Recommendation

While Protein Precipitation is fast and inexpensive, the high risk of significant and variable matrix effects makes it unsuitable for regulated bioanalysis where accuracy and precision are paramount. It may be considered for early discovery or non-critical screening applications.

Liquid-Liquid Extraction offers a good compromise. It provides significantly cleaner extracts than PPT, leading to better performance and robustness. It is a viable and cost-effective option for many research and development applications.

For methods intended to support regulatory submissions (e.g., IND, NDA), Solid-Phase Extraction is the gold standard.[16] Its superior selectivity provides the cleanest extracts, virtually eliminating matrix effects and leading to the highest levels of accuracy, precision, and sensitivity. The initial investment in method development and cost per sample is justified by the unparalleled data quality and reliability required for pivotal pharmacokinetic and toxicokinetic studies.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Information based on common knowledge of FDA guidelines. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Information based on common knowledge of FDA guidelines. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Wood, M., et al. (2003). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. Journal of Analytical Toxicology. [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. [Link]

  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. [Link]

  • D.T. T. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. (n.d.). Bioanalysis. [Link]

  • Plasma drug testing for D and L isomers of amphetamine and methamphetamine by liquid chromatography mass spectrometry with a range of 2.5 to 1000 ng/ml. (n.d.). Advanta Genetics. [Link]

  • Wood, M., et al. (2003). Development of a Rapid and Sensitive Method for the Quantitation of Amphetamines in Human Plasma and Oral Fluid by LC-MS-MS. Journal of Analytical Toxicology. [Link]

  • Souverain, S., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020). IntechOpen. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2025). ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017). Journal of Food and Drug Analysis. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017). Journal of Chromatography B. [Link]

  • A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for simultaneous quantitation of a cassette of 8 drugs. (2024). Utrecht University. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma. (2023). Journal of Chromatography B. [Link]

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Comparative

structural comparison between 2-methylamino-1-phenylbutane and alpha-ethylphenethylamine

An In-Depth Structural Comparison: 2-Methylamino-1-phenylbutane vs. alpha-Ethylphenethylamine A Guide for Researchers in Drug Development and Analytical Chemistry In the landscape of phenethylamine derivatives, subtle st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison: 2-Methylamino-1-phenylbutane vs. alpha-Ethylphenethylamine

A Guide for Researchers in Drug Development and Analytical Chemistry

In the landscape of phenethylamine derivatives, subtle structural modifications can lead to significant alterations in pharmacological and toxicological profiles. This guide provides a detailed structural and physicochemical comparison between 2-methylamino-1-phenylbutane and alpha-ethylphenethylamine (better known as aminopropylbenzene or APB), two closely related isomers. Understanding their distinct molecular architectures is paramount for researchers in drug design, analytical chemistry, and pharmacology. This document moves beyond a simple cataloging of properties to explain the "why" behind the analytical choices, providing a framework for robust and reproducible characterization.

Foundational Structural Analysis: Beyond the 2D Representation

At first glance, 2-methylamino-1-phenylbutane and alpha-ethylphenethylamine (α-ethylphenethylamine) appear remarkably similar. Both are isomers with the same chemical formula, C11H17N, and an identical molecular weight of 163.26 g/mol . However, their structural arrangement, specifically the placement of the methyl and ethyl groups relative to the amine and phenyl ring, dictates their unique three-dimensional shapes and, consequently, their chemical and biological behavior.

2-Methylamino-1-phenylbutane features a methyl group attached to the nitrogen atom of the amino group, classifying it as a secondary amine. The core structure is a phenylbutane chain.

alpha-Ethylphenethylamine , on the other hand, has an ethyl group attached to the alpha-carbon (the carbon atom adjacent to the amino group). This compound is a primary amine. This seemingly minor positional difference is the cornerstone of their distinct identities.

Below is a direct visual comparison of their chemical structures.

G cluster_0 2-Methylamino-1-phenylbutane cluster_1 alpha-Ethylphenethylamine 2M1P 2M1P AEP AEP

Figure 1: Chemical structures of 2-Methylamino-1-phenylbutane and alpha-Ethylphenethylamine.

Stereoisomerism: The Critical Dimension

Both compounds possess a chiral center, leading to the existence of stereoisomers (enantiomers).

  • For 2-methylamino-1-phenylbutane , the chiral center is at the carbon atom bonded to the phenyl group and the amino group (C1). This results in (1R)- and (1S)-enantiomers.

  • For alpha-ethylphenethylamine , the chiral center is at the alpha-carbon, the one bearing the ethyl group and the amino group. This gives rise to (R)- and (S)-enantiomers.

The spatial arrangement of these enantiomers can govern receptor binding affinity and metabolic pathways. It is crucial that any analytical characterization resolves these stereoisomers.

Comparative Physicochemical Properties

The structural differences manifest in their physicochemical properties, which are summarized below. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for developing analytical methods.

Property2-Methylamino-1-phenylbutanealpha-EthylphenethylamineRationale for Importance
Molecular Formula C11H17NC11H17NConfirms they are isomers.
Molecular Weight 163.26 g/mol 163.26 g/mol Essential for mass spectrometry.
IUPAC Name N-methyl-1-phenylbutan-2-amine1-phenylbutan-2-amineDefines the precise chemical structure.
Classification Secondary AminePrimary AmineInfluences reactivity and metabolic fate.
Chiral Centers 11Dictates stereoisomeric forms.
Predicted pKa 10.45 ± 0.1010.30 ± 0.10Affects ionization state at physiological pH.
Predicted logP 2.80 ± 0.202.65 ± 0.20Indicates lipophilicity and membrane permeability.

Note: Predicted pKa and logP values are computationally derived and should be experimentally verified.

Experimental Protocols for Structural Elucidation and Differentiation

A multi-technique approach is essential for the unambiguous identification and differentiation of these isomers. The following protocols outline a self-validating system for characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a cornerstone of forensic and chemical analysis due to its high separation efficiency (GC) and specific identification power (MS). The fragmentation patterns are highly reproducible and serve as a chemical fingerprint.

Experimental Rationale: The gas chromatograph separates the two isomers based on their differential interactions with the stationary phase of the GC column. While their boiling points are expected to be similar, minor differences in polarity due to the secondary vs. primary amine structure can be exploited for separation. The mass spectrometer then provides a fragmentation pattern that is unique to each molecule's structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent like methanol or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the retention times and the resulting mass spectra. The molecular ion peak (M+) should be observed at m/z 163. The key differentiators will be in the fragmentation patterns. For alpha-ethylphenethylamine, a prominent fragment from the benzylic cleavage will be at m/z 91 (tropylium ion) and a fragment from the cleavage of the ethyl group at m/z 134. For 2-methylamino-1-phenylbutane, the fragmentation will be influenced by the N-methyl group, leading to a different set of characteristic ions.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (1 mg/mL in Methanol) GC Gas Chromatography (Separation based on polarity) Sample->GC Injection MS Mass Spectrometry (Fragmentation & Detection) GC->MS Elution Data Data Analysis (Retention Time & Mass Spectra) MS->Data Ion Detection

Figure 2: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR provides the most definitive information about the carbon-hydrogen framework of a molecule. 1H and 13C NMR spectra are unique for each isomer and can confirm the exact placement of alkyl groups.

Experimental Rationale: The chemical environment of each proton and carbon atom in the molecule is unique, resulting in a distinct signal in the NMR spectrum. The position of the methyl group in 2-methylamino-1-phenylbutane (on the nitrogen) versus the ethyl group in alpha-ethylphenethylamine (on the alpha-carbon) will create clear, unambiguous differences in the spectra, particularly in the chemical shifts and coupling patterns of the protons near these groups.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • 1H NMR: Acquire a standard proton spectrum. Key signals to observe will be the N-methyl singlet for 2-methylamino-1-phenylbutane and the quartet/triplet pattern of the ethyl group for alpha-ethylphenethylamine.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will confirm the number of unique carbon atoms. The chemical shifts of the carbons attached to the nitrogen and the alpha-carbon will be significantly different between the two isomers.

    • 2D NMR (COSY, HSQC): If further confirmation is needed, 2D NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC).

  • Data Analysis:

    • For 2-methylamino-1-phenylbutane: Expect to see a singlet around 2.3-2.5 ppm for the N-CH3 protons.

    • For alpha-ethylphenethylamine: Expect to see a quartet around 2.7-2.9 ppm and a triplet around 1.1-1.3 ppm, characteristic of the -CH2CH3 group. The absence of an N-methyl singlet is a key confirmation.

Conclusion: A Synthesis of Structure and Function

While 2-methylamino-1-phenylbutane and alpha-ethylphenethylamine are isomeric, their structural differences are profound. The distinction between a secondary and a primary amine, along with the different substitution patterns on the alkyl chain, leads to unique physicochemical properties and distinct analytical signatures. For researchers in drug development, these differences can translate to varied metabolic stability, receptor interaction, and overall pharmacological effect. The application of orthogonal analytical techniques like GC-MS and NMR spectroscopy, as detailed in this guide, provides a robust framework for the definitive identification and characterization of these and other related phenethylamine derivatives, ensuring the integrity and reproducibility of research findings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119635, 2-Methylamino-1-phenylbutane". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7302, alpha-Ethylphenethylamine". PubChem. [Link]

Validation

A Comparative Guide to the Inter-Laboratory Reproducibility of 2-Methylamino-1-phenylbutane Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel psychoactive compounds and their analogs is a subject of continuous inve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel psychoactive compounds and their analogs is a subject of continuous investigation. 2-Methylamino-1-phenylbutane, a structural analog of methamphetamine, is one such molecule of interest. The reliability and reproducibility of its synthesis are paramount for ensuring consistent research outcomes and for the development of potential therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to 2-methylamino-1-phenylbutane, with a critical evaluation of the factors influencing their inter-laboratory reproducibility.

Introduction to 2-Methylamino-1-phenylbutane

2-Methylamino-1-phenylbutane, also known as N-methyl-α-ethylphenethylamine, is a stimulant drug of the phenethylamine and amphetamine classes.[1] Its synthesis is of interest to researchers studying structure-activity relationships of stimulant compounds. The presence of a chiral center at the carbon adjacent to the amino group means that stereoselective synthesis is a key consideration for isolating specific enantiomers, which may exhibit different pharmacological profiles. This guide will focus on common, non-stereoselective synthetic pathways that are accessible in a standard laboratory setting.

Core Synthesis Pathways

The synthesis of 2-methylamino-1-phenylbutane can be approached through several established methods for amine synthesis. The most prominent and practical routes involve the reductive amination of a ketone precursor and the Leuckart-Wallach reaction.

Pathway 1: Reductive Amination of 1-Phenyl-2-butanone

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4] In the context of 2-methylamino-1-phenylbutane synthesis, the starting materials are 1-phenyl-2-butanone and methylamine.

The reaction proceeds in two main steps. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 1-phenyl-2-butanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an N-methyl-1-phenyl-2-butylimine. The subsequent reduction of this imine to the final product, 2-methylamino-1-phenylbutane, is the critical second step. The choice of reducing agent is crucial for the success and selectivity of the reaction.

Diagram of Reductive Amination Pathway

G 1-Phenyl-2-butanone 1-Phenyl-2-butanone Imine Intermediate Imine Intermediate 1-Phenyl-2-butanone->Imine Intermediate + Methylamine - H2O Methylamine Methylamine 2-Methylamino-1-phenylbutane 2-Methylamino-1-phenylbutane Imine Intermediate->2-Methylamino-1-phenylbutane Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Caption: Reductive amination of 1-phenyl-2-butanone.

This protocol is a representative example and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-butanone (1 equivalent) in methanol. Add a solution of methylamine (1.5-2 equivalents, typically as a solution in a solvent like THF or water) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) (1.5-2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add an aqueous solution of a base (e.g., 1M NaOH) to the residue to bring the pH to >12.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Pathway 2: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][6] For the synthesis of a secondary amine like 2-methylamino-1-phenylbutane, N-methylformamide is typically used.

This reaction involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine. The reaction is driven by the decomposition of formic acid (or its derivative) to provide a hydride for the reduction. The Leuckart-Wallach reaction is often performed at high temperatures.[7]

Diagram of Leuckart-Wallach Pathway

G 1-Phenyl-2-butanone 1-Phenyl-2-butanone N-formyl Intermediate N-formyl Intermediate 1-Phenyl-2-butanone->N-formyl Intermediate + N-Methylformamide (High Temperature) N-Methylformamide N-Methylformamide 2-Methylamino-1-phenylbutane 2-Methylamino-1-phenylbutane N-formyl Intermediate->2-Methylamino-1-phenylbutane Hydrolysis Hydrolysis Hydrolysis->N-formyl Intermediate

Caption: Leuckart-Wallach synthesis of 2-methylamino-1-phenylbutane.

This protocol is a representative example and should be performed with appropriate safety precautions due to the high temperatures involved.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-2-butanone (1 equivalent) and N-methylformamide (2-3 equivalents).

  • Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis of the Formamide: After cooling, add an aqueous solution of a strong acid (e.g., concentrated HCl) to the reaction mixture and heat to reflux for several hours to hydrolyze the N-formyl intermediate.

  • Work-up and Purification: Cool the mixture and basify with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is >12. Extract the product with an organic solvent, dry the organic layer, and purify as described for the reductive amination pathway.

Inter-Laboratory Reproducibility: A Comparative Analysis

While no formal inter-laboratory studies have been published for the synthesis of 2-methylamino-1-phenylbutane, a critical analysis of the methodologies allows for a prospective evaluation of their expected reproducibility.

ParameterReductive Amination (using NaBH4)Leuckart-Wallach Reaction
Reaction Conditions Mild (0 °C to room temperature)Harsh (160-180 °C)
Reagent Handling Sodium borohydride is moisture-sensitive. Methylamine is a volatile and flammable gas.N-methylformamide is a high-boiling liquid. Formic acid is corrosive.
Control of Byproducts Over-alkylation to the tertiary amine is a potential issue. Reduction of the starting ketone is a possible side reaction.Formation of N-formylated byproducts is inherent to the reaction.[7] Thermal decomposition of reactants and products can occur.
Work-up and Purification Generally straightforward extraction and purification.Requires a separate hydrolysis step. Purification can be complicated by high-boiling byproducts.
Overall Reproducibility Moderate to High. The milder conditions and well-defined reaction steps generally lead to more reproducible outcomes. However, the quality of the reducing agent and control of stoichiometry are critical.Low to Moderate. The high temperatures can lead to variable product distributions and the formation of tars, making the reaction sensitive to small changes in heating and reaction time.
Factors Critically Affecting Reproducibility
  • Purity of Starting Materials: The purity of 1-phenyl-2-butanone is crucial. Impurities can lead to side reactions and complicate purification.

  • Reagent Stoichiometry and Quality: In reductive amination, the precise stoichiometry of the amine and reducing agent can influence the yield and the formation of byproducts. The activity of sodium borohydride can vary between batches and with storage conditions.

  • Temperature Control: For the Leuckart-Wallach reaction, precise and uniform heating is essential. Temperature fluctuations can significantly impact the reaction rate and the extent of side reactions.

  • Reaction Time: In both methods, the reaction time needs to be optimized. Incomplete reactions will lower the yield, while prolonged reaction times, especially at high temperatures, can lead to product degradation.

  • Work-up Procedure: The efficiency of the extraction and the thoroughness of the washing steps can affect the final purity of the product.

Conclusion

Both reductive amination and the Leuckart-Wallach reaction are viable pathways for the synthesis of 2-methylamino-1-phenylbutane. For researchers prioritizing reproducibility and milder reaction conditions, reductive amination using a borohydride-based reducing agent is the recommended approach. While it may require careful control of stoichiometry, the operational simplicity and lower reaction temperatures generally lead to more consistent results between different laboratories.

The Leuckart-Wallach reaction, while a classic method, presents significant challenges to reproducibility due to its harsh conditions. The high temperatures can lead to a more complex product mixture and are more difficult to control consistently across different experimental setups.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final product. For any chosen method, meticulous attention to experimental detail and the use of high-quality reagents are paramount for achieving reproducible results.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Sci. Pharm. 2023, 91(1), 10. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction. ACS Sustainable Chem. Eng. 2023, 11 (42), 15474-15483. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023, 28(19), 6825. [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Org. Lett. 2002, 4(24), 4341–4344. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Pearson+. [Link]

  • Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Scribd. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • (2S)-N-methyl-1-phenylbutan-2-amine. PubChem. [Link]

  • Hitchhiker's Guide to Reductive Amination. Scribd. [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]

  • Method for the synthesis of substituted formylamines and substituted amines.
  • Phenylisobutylamine. Wikipedia. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Sci. Bull. 2022, 3, 493-504. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
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Comparative

Comparative Pharmacodynamics of Monoamine Release: 2-Methylamino-1-phenylbutane vs. MDMA

Executive Summary & Pharmacological Context Understanding the precise monoamine release profiles of substituted phenethylamines is critical for predicting their therapeutic utility and toxicological liabilities. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Understanding the precise monoamine release profiles of substituted phenethylamines is critical for predicting their therapeutic utility and toxicological liabilities. This guide provides an objective, data-driven comparison between two distinct releasing agents: 2-methylamino-1-phenylbutane (also known as N-methyl-1-phenylbutan-2-amine, MEPEA, or PAL-426) and 3,4-Methylenedioxymethamphetamine (MDMA).

While both compounds share a phenethylamine backbone, their functional classifications diverge significantly:

  • 2-Methylamino-1-phenylbutane (MEPEA): Acts as a highly selective Norepinephrine-Dopamine Releasing Agent (NDRA)[1].

  • MDMA: Acts as a broad-spectrum Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with a pronounced affinity for the serotonin transporter[2].

Mechanistic Pathways of Monoamine Efflux

Both MEPEA and MDMA exert their primary pharmacological effects not merely by blocking reuptake, but by acting as active substrates for plasma membrane monoamine transporters (MATs)—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3].

Upon binding, these compounds translocate into the presynaptic terminal. Once in the cytosol, they interact with the vesicular monoamine transporter 2 (VMAT2), disrupting vesicular storage and causing a massive accumulation of cytosolic monoamines[4],[5]. This severe shift in the intracellular concentration gradient forces the MATs to operate in reverse, rapidly expelling neurotransmitters into the synaptic cleft[3].

EffluxMechanism Substrate Releasing Agent (MEPEA / MDMA) MAT Membrane Transporter (DAT / NET / SERT) Substrate->MAT Binds & Translocates Cytosol Cytosolic Accumulation MAT->Cytosol Enters Intracellular Space Efflux Transporter Reversal (Monoamine Efflux) MAT->Efflux Drives Reverse Transport Cytosol->MAT Concentration Gradient Shift VMAT2 VMAT2 Interaction (Vesicular Release) Cytosol->VMAT2 Disrupts Vesicular Storage VMAT2->Cytosol Increases Cytosolic Monoamines

Caption: Substrate-induced monoamine efflux pathway via membrane transporter reversal and VMAT2 interaction.

Quantitative Efficacy: EC50 Comparison

The defining pharmacological difference between MEPEA and MDMA lies in their transporter selectivity ratios. The table below summarizes the half-maximal effective concentration (EC50) values required to induce monoamine release. Lower EC50 values indicate higher potency.

CompoundTransporter TargetEC50 for Release (nM)Selectivity Profile
2-Methylamino-1-phenylbutane (MEPEA) NET (Norepinephrine)58NDRA
DAT (Dopamine)179 - 225
SERT (Serotonin)4,698
MDMA SERT (Serotonin)~72SNDRA
NET (Norepinephrine)~110
DAT (Dopamine)~278

Data synthesized from in vitro rat brain synaptosome assays[1],[4].

Data Interpretation: MEPEA exhibits a highly dopaminergic and noradrenergic profile, with negligible affinity for SERT (EC50 > 4.6 μM)[1]. This mirrors the pharmacological signature of traditional amphetamines, driving pronounced sympathomimetic and hyperlocomotor effects[1]. Conversely, the structural addition of the 3,4-methylenedioxy ring in MDMA fundamentally shifts the molecule's affinity toward SERT (EC50 ~72 nM)[4]. This potent serotonergic activity underpins MDMA's unique entactogenic and prosocial effects, while its moderate DAT/NET activity retains baseline psychostimulant properties[2],[6].

Experimental Methodology: In Vitro Synaptosome Efflux Assay

To generate the highly reliable EC50 values presented above, pharmacologists utilize the tritiated monoamine release assay. As a self-validating system, this protocol isolates the specific variables of transporter reversal and efflux from broader systemic metabolism.

AssayWorkflow Prep 1. Tissue Prep (Synaptosomes) Load 2. Isotope Loading ([3H]-Monoamines) Prep->Load Incubate 3. Drug Incubation (Dose-Response) Load->Incubate Filter 4. Rapid Filtration (Halt Kinetics) Incubate->Filter Quantify 5. Scintillation (Measure Efflux) Filter->Quantify

Caption: Workflow for the in vitro tritiated monoamine release assay utilizing rat brain synaptosomes.

Step-by-Step Protocol & Mechanistic Causality
  • Tissue Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT assays, prefrontal cortex for NET/SERT assays).

    • Causality: Synaptosomes are isolated, resealed nerve terminals that retain functional presynaptic architecture. By using these instead of whole-cell cultures, we ensure that the membrane transporters and vesicular pools remain biologically intact, providing an accurate model of the synaptic terminal without the confounding variables of whole-tissue neural networks.

  • Isotope Loading: Incubate the synaptosomes with radiolabeled substrates ([3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin).

    • Causality: Endogenous monoamines are difficult to quantify against background noise in high-throughput settings. Tritiated substrates provide a zero-background signal, allowing for the highly sensitive and precise quantification of transporter-mediated efflux[7].

  • Drug Incubation: Expose the loaded synaptosomes to varying concentrations of the test compound (e.g., MEPEA or MDMA) to generate a full dose-response curve.

    • Causality: A multi-point dose-response curve is mathematically required to calculate the EC50 (the concentration producing 50% of the maximal effect). This strictly distinguishes true, scalable pharmacological potency from single-point experimental artifacts.

  • Rapid Filtration & Washing: Abruptly terminate the reaction using vacuum filtration over glass-fiber filters, immediately followed by washes with ice-cold buffer.

    • Causality: Ice-cold temperatures instantly halt transporter kinetics and enzymatic degradation. This physically "freezes" the biological state, preventing the artifactual reuptake of the released monoamines back into the synaptosome.

  • Liquid Scintillation Counting: Quantify the radioactivity retained on the filters.

    • Causality: The amount of retained [3H]-monoamine is inversely proportional to the drug's releasing efficacy. A lower radioactive signal indicates that the test compound successfully induced robust monoamine efflux.

Therapeutic & Toxicological Implications

Understanding the DAT/SERT selectivity ratio is paramount for drug development. MEPEA's NDRA profile suggests a high potential for classic psychostimulant abuse and cardiovascular strain, as it potently elevates dopamine and norepinephrine without the self-regulating effects of serotonin release[1].

In contrast, MDMA's SNDRA profile introduces complex entactogenic properties[2]. However, this potent SERT reversal is directly linked to its primary toxicological liability: acute serotonin depletion and the potential for long-term serotonergic neurotoxicity at high or repeated doses[6]. By comparing these two agents, researchers can better map structure-activity relationships (SAR) to design novel monoamine modulators with minimized off-target liabilities.

References

  • α-Ethyl-N-methylphenethylamine - Wikipedia.[Link]

  • Monoamine releasing agent - Wikipedia.[Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PubMed Central (PMC).[Link]

  • Duloxetine Inhibits Effects of MDMA ('Ecstasy') In Vitro and in Humans in a Randomized Placebo-Controlled Laboratory Study - PLOS ONE.[Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - Psychopharmacology (Springer).[Link]

  • Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter - Journal of Pharmacology and Experimental Therapeutics.[Link]

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Validation

A Comparative Guide to the Validation of Chiral HPLC Methods for 2-Methylamino-1-phenylbutane Isomers

As a Senior Application Scientist, the successful separation and quantification of chiral isomers is a frequent and critical challenge. For compounds like 2-methylamino-1-phenylbutane, a structural analog of amphetamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the successful separation and quantification of chiral isomers is a frequent and critical challenge. For compounds like 2-methylamino-1-phenylbutane, a structural analog of amphetamine, the stereochemistry dictates its pharmacological and toxicological profile. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of strategies for developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for 2-methylamino-1-phenylbutane isomers. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring the final method is both reliable and defensible.

Part 1: Method Development - The Foundation of a Validated State

Before validation can begin, a suitable separation method must be developed. The trial-and-error approach can be resource-intensive.[1] A systematic screening strategy, grounded in an understanding of the analyte and available technologies, is far more efficient. 2-methylamino-1-phenylbutane is a basic compound with a primary or secondary amine, which guides our selection of a chiral stationary phase (CSP).[2]

Comparison of Suitable Chiral Stationary Phases (CSPs)

The most successful approaches for separating enantiomers of amphetamine-like compounds involve direct separation on a CSP.[3] The choice of CSP is the most critical factor. The primary candidates are polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases.[2]

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrinciple of SeparationTypical Mobile Phase ModesSuitability for 2-methylamino-1-phenylbutane
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD)[3]Combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[4]Normal Phase, Polar Organic, Reversed-PhaseHigh. These are versatile and widely successful for a broad range of chiral compounds, including those with aromatic rings and amine groups.[1][3]
Macrocyclic Glycopeptide-Based Vancomycin or Teicoplanin (e.g., Astec® CHIROBIOTIC® V)[2]Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket".[5]Polar Ionic Mode (PIM), Reversed-PhaseExcellent. Particularly effective for polar and ionizable molecules like amines.[2] Highly compatible with mass spectrometry (MS) detection.[5]
Cyclodextrin-Based β-cyclodextrin derivativesEnantiomers selectively fit into the hydrophobic cavity of the cyclodextrin based on their stereochemistry.[6]Reversed-Phase, Polar OrganicModerate to High. Can be very effective, but sometimes requires a chiral mobile phase additive or derivatization.[6][7][8]

Expert Recommendation: A screening process should begin with polysaccharide and macrocyclic glycopeptide columns. They offer complementary selectivity and cover the highest probability of achieving a successful baseline separation.[1]

Workflow for Chiral Method Development

The following diagram illustrates a systematic workflow for developing a robust chiral separation method prior to formal validation.

Chiral_Method_Development start_node Define Analyte Properties (2-methylamino-1-phenylbutane, basic) screen_csp Primary CSP Screening (Polysaccharide & Macrocyclic Glycopeptide columns) start_node->screen_csp Start screen_mp Mobile Phase Screening (Normal, Polar, Reversed) screen_csp->screen_mp eval_sep Evaluate Separation (Resolution > 2.0?) screen_mp->eval_sep optimize Optimize Parameters (Mobile Phase Ratio, Additives, Temp., Flow Rate) eval_sep->optimize Yes secondary_screen Secondary CSP Screening (e.g., Cyclodextrin-based CSPs) eval_sep->secondary_screen No final_method Final Method Ready for Validation optimize->final_method secondary_screen->screen_mp Re-screen

Caption: A systematic workflow for chiral HPLC method development.

Part 2: A Guide to Chiral HPLC Method Validation

Once a robust separation is achieved, the method must be formally validated to prove it is fit for its intended purpose.[9][10] The validation process demonstrates that the method is specific, sensitive, linear, accurate, precise, and robust. We will follow the principles outlined in the ICH Q2(R1) guideline.[9]

Validation Workflow and Interdependencies

The validation parameters are not isolated; they are interconnected. For instance, linearity data is often used to establish the range, and accuracy can only be assessed if the method is precise.

Validation_Workflow cluster_core Core Validation Parameters specificity 1. Specificity (Peak Purity, Resolution) linearity 2. Linearity & Range specificity->linearity Establishes separation robustness 6. Robustness specificity->robustness Tests method reliability accuracy 3. Accuracy (Recovery) linearity->accuracy Defines range precision 4. Precision (Repeatability & Intermediate) linearity->precision lod_loq 5. LOD & LOQ (For undesired enantiomer) linearity->lod_loq Slope used for calculation linearity->robustness Tests method reliability accuracy->precision Requires precision accuracy->robustness Tests method reliability precision->robustness Tests method reliability lod_loq->robustness Tests method reliability system_suitability System Suitability (Applied throughout) cluster_core cluster_core

Caption: The logical workflow of HPLC method validation parameters.

Specificity
  • Why it's important: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products.[11] For a chiral method, this primarily means demonstrating a clear separation between the two enantiomers.

  • Experimental Protocol:

    • Prepare three solutions: one with only the desired enantiomer, one with only the undesired enantiomer, and one with a 1:1 racemic mixture.

    • Inject each solution and confirm the identity of each peak by its retention time.

    • Spike the desired enantiomer sample with a known level of the undesired enantiomer (e.g., 1.0%) and any other known related substances.

    • Analyze the spiked sample to demonstrate that the peak for the undesired enantiomer is resolved from the main peak and all other impurities.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.[12] Peak purity analysis (using a photodiode array detector) should indicate no co-eluting peaks.

Linearity and Range
  • Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is critical for accurate quantification of the undesired enantiomer.[11][13]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of the undesired enantiomer, spanning a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.5%).[12][13]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.997.[14] The y-intercept should be insignificant compared to the response at the LOQ.

Accuracy
  • Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.[15]

  • Experimental Protocol:

    • Prepare a sample of the pure, desired enantiomer at the target analytical concentration.

    • Spike this sample with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare three replicate samples at each level.

    • Analyze all samples and calculate the percentage recovery for the undesired enantiomer at each level.

    • Acceptance Criteria: The mean recovery should be within 90-110%.[16]

Precision
  • Why it's important: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: repeatability and intermediate precision.[15]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both experiments to assess inter-day and inter-analyst variability.

    • Acceptance Criteria: A reasonable precision target for the major component is ≤5% RSD, while for the minor (undesired) component, a target of ≤20% RSD as it approaches the quantitation limit is appropriate.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it's important: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17] For a chiral method, the LOQ of the undesired enantiomer is a critical parameter.

  • Experimental Protocol:

    • LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve from the linearity study.[17]

      • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

    • Alternatively, determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.[13]

    • Confirm the calculated LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.

    • Acceptance Criteria: The S/N ratio for the LOQ should be ≥ 10.[12] The precision (%RSD) at the LOQ should meet the pre-defined criteria (e.g., ≤ 20%).

Robustness
  • Why it's important: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.[18]

  • Experimental Protocol:

    • Identify critical method parameters that could vary during routine use. For chiral HPLC, these often include:

      • Flow rate (e.g., ± 0.1 mL/min).[12]

      • Column temperature (e.g., ± 5 °C).[12][16]

      • Percentage of organic modifier or additive in the mobile phase (e.g., ± 2%).

    • Prepare a system suitability solution (e.g., a racemic mixture or a spiked sample).

    • Analyze this solution while systematically varying one parameter at a time.

    • Evaluate the impact on key chromatographic parameters, especially the resolution (Rs) between the enantiomers.

    • Acceptance Criteria: The resolution (Rs) should remain > 2.0 under all varied conditions, and system suitability criteria should still be met.[12]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026, March 20).
  • Rao, B. V., et al. (2014).
  • Al-Saeed, M. M., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 25(15), 3369. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1441-1448.
  • Bishop, S. C., et al. (2018). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 42(8), 552-559. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem.
  • Moriguchi, S., et al. (2021). Enantioseparation of phenethylamines by using HPLC column permanently coated with methylated β-cyclodextrin. Journal of separation science, 44(11), 2248-2254. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. [Link]

  • CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • BenchChem. (2025).
  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Servais, A. C., et al. (2014). Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive. Chirality, 26(8), 424-433. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Al-Jaloudi, R., & Al-Majali, L. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3380. [Link]

  • De BGG, et al. (2015). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Microgram Journal, 12(1-4). [Link]

  • Srinivasu, P., et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase. Asian Journal of Pharmaceutics, 15(1). [Link]

  • Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 59-66. [Link]

  • Kumar, P., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5, 899-906. [Link]

  • Kormány, R., et al. (2015, December 2). Modelling HPLC Method Robustness. Chromatography Today. [Link]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • BioPharm International. (2025, November 28). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Vander Heyden, Y. (2025, November 26). Robustness Tests. LCGC International. [Link]

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